molecular formula C19H24O2 B1250356 Salvimultine

Salvimultine

Cat. No. B1250356
M. Wt: 284.4 g/mol
InChI Key: AKCVZZQZSFNKEB-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salvimultine is a natural product found in Salvia multicaulis with data available.

Scientific Research Applications

Chemical Structure and Isolation

  • Salvimultine, a noricetexane diterpene, was isolated from Salvia multicaulis. Its chemical structure was determined using various spectroscopic methods, including 1D and 2D NMR, and high-resolution mass spectrometry (Ulubelen & Topçu, 2000).

Comparative Phytochemical Analysis

  • Research comparing the phytochemical contents of in vivo and in vitro samples of Salvia species, including Salvia siirtica, noted the presence of various compounds like ferruginol, sugiol, salvigenin, and β-sitosterol. This study highlighted the importance of plant material nature, solvent choice, and plant part used in determining the chemical content (Fidan et al., 2021).

Therapeutic Potential of Related Compounds

  • Salvigenin, a compound related to salvimultine, has been identified in various Salvia species. It exhibits pharmacological properties such as cytotoxic effects on different cancer cell lines and potential in treating diabetes and protecting cells against oxidative stress (Patel, 2021).

Pharmacological Update on Related Species

  • Alangium salviifolium, another plant in the Salvia family, is reported to contain various bioactive phytochemicals with efficacy against hypertension, diabetes, epilepsy, cancer, inflammation, etc. This indicates the potential pharmacological significance of related species in the Salvia family (Panara et al., 2016).

Norditerpenoids and Diterpenoids with Antituberculous Activity

  • From the roots of Salvia multicaulis, norditerpenoids and diterpenoids, including salvipimarone, were isolated and found to have significant antituberculous activity (Ulubelen et al., 1997).

Cytotoxicity of Related Diterpenoids

  • Diterpenoids salvimulticanol and salvimulticaoic acid, along with known diterpenoids from Salvia multicaulis, were isolated and found to exhibit cytotoxicity towards multidrug-resistant cancer cells, highlighting the potential of salvimultine-related compounds in cancer research (Hegazy et al., 2018).

properties

Product Name

Salvimultine

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

(3aR)-8-hydroxy-3,3-dimethyl-7-propan-2-yl-2,3a,4,5-tetrahydrobenzo[g]azulen-1-one

InChI

InChI=1S/C19H24O2/c1-11(2)14-7-12-5-6-16-15(8-13(12)9-17(14)20)18(21)10-19(16,3)4/h7-9,11,16,20H,5-6,10H2,1-4H3/t16-/m0/s1

InChI Key

AKCVZZQZSFNKEB-INIZCTEOSA-N

Isomeric SMILES

CC(C)C1=C(C=C2C=C3[C@H](CCC2=C1)C(CC3=O)(C)C)O

Canonical SMILES

CC(C)C1=C(C=C2C=C3C(CCC2=C1)C(CC3=O)(C)C)O

synonyms

salvimultine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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